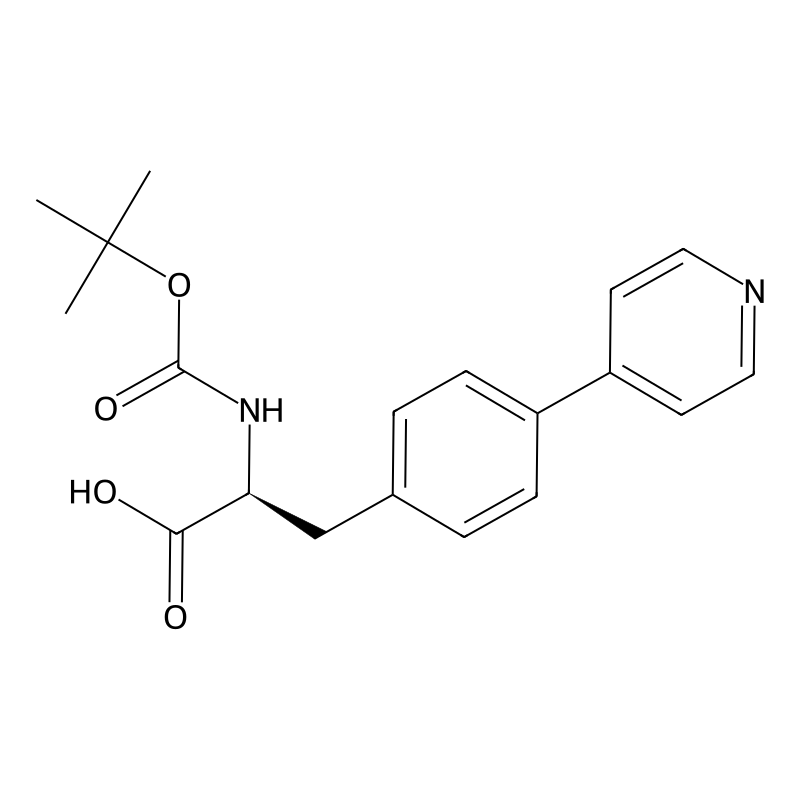

N-Boc-4-(4-pyridinyl)-L-phenylalanine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Boc-4-(4-pyridinyl)-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a 4-pyridinyl substituent on the phenyl ring. This compound has a molecular formula of C₁₉H₂₂N₂O₄ and a molecular weight of 342.40 g/mol. The Boc group serves to protect the amino functionality during various

- Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid, facilitating the exposure of the amino group for further reactions.

- Substitution Reactions: The 4-pyridinyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Coupling Reactions: This compound can be used in peptide synthesis, where it acts as an amino acid building block that can couple with other amino acids to form peptides .

While specific biological activities of N-Boc-4-(4-pyridinyl)-L-phenylalanine are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of phenylalanine are known to play roles in neurotransmitter synthesis and may influence various biological pathways. The pyridine ring may contribute to interactions with biological targets such as enzymes or receptors, potentially enhancing the compound's pharmacological profile .

The synthesis of N-Boc-4-(4-pyridinyl)-L-phenylalanine typically involves several key steps:

- Protection of Amino Group: L-phenylalanine is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium hydroxide) to introduce the Boc protecting group.

- Formation of Pyridine Substituent: The protected amino acid is then reacted with a suitable pyridine derivative through nucleophilic substitution or coupling methods.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity .

N-Boc-4-(4-pyridinyl)-L-phenylalanine finds applications in various fields:

- Peptide Synthesis: It serves as an important building block for synthesizing peptides that may have therapeutic applications.

- Drug Development: Due to its structural features, it may be investigated for potential pharmaceutical applications, particularly in developing compounds targeting neurological disorders or cancer.

- Chemical Research: This compound is utilized in organic synthesis for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving N-Boc-4-(4-pyridinyl)-L-phenylalanine often focus on its binding affinity with biological targets. Preliminary studies suggest that compounds containing pyridine rings can interact favorably with various enzymes and receptors due to their ability to engage in hydrogen bonding and π-stacking interactions. Such studies are crucial for understanding the compound's potential therapeutic effects and optimizing its structure for enhanced activity .

Several compounds share structural similarities with N-Boc-4-(4-pyridinyl)-L-phenylalanine. Here are some notable examples:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| N-Boc-4-hydroxy-L-phenylalanine | Hydroxy group instead of pyridine | Focused on hydroxyl interactions |

| N-Boc-4-benzoyl-L-phenylalanine | Benzoyl substituent on phenyl ring | Provides different reactivity due to carbonyl |

| N-Boc-4-(3-pyridinyl)-L-phenylalanine | 3-Pyridinyl substituent | Variation in position affects reactivity |

| N-Boc-4-(2-thienyl)-L-phenylalanine | Thienyl substituent | Introduces sulfur into the structure |

Uniqueness

N-Boc-4-(4-pyridinyl)-L-phenylalanine is unique due to its combination of both the Boc protecting group and the 4-pyridinyl moiety, which enhances its stability and reactivity compared to other derivatives. This dual modification allows for selective reactivity in synthetic applications, making it particularly valuable in medicinal chemistry and organic synthesis .

The integration of pyridine rings into amino acid frameworks traces its origins to the late 19th century, when Wilhelm Körner and James Dewar first proposed nitrogen-substituted aromatic systems as analogs of benzene. Pyridine’s electronic properties—its electron-deficient nature and ability to participate in hydrogen bonding—made it an attractive candidate for modifying biologically active molecules. Early work focused on coal tar extraction, but inefficient yields (0.1% pyridine content in coal tar) spurred the development of synthetic routes like the Chichibabin reaction, which uses aldehydes, ketones, and ammonia to construct pyridine cores.

The fusion of pyridine with phenylalanine emerged in the mid-20th century, driven by the need for amino acid derivatives with enhanced stability and binding capabilities. For example, L-4-pyridylalanine (Figure 1), a simpler analog, demonstrated unique interactions with enzymes due to its polarizable pyridine ring. These findings laid the groundwork for N-Boc-4-(4-pyridinyl)-L-phenylalanine, where the Boc group mitigates unwanted side reactions during peptide synthesis while preserving the pyridine’s reactivity.

Role of Boc-Protected Amino Acids in Peptide Mimetics and Bioconjugation

Boc-protected amino acids are indispensable in modern peptide synthesis. The Boc group (tert-butyloxycarbonyl) serves as a temporary protecting group for amine functionalities, preventing premature reactions during solid-phase peptide synthesis (SPPS). Unlike the more labile Fmoc group, Boc requires acidic conditions for removal, making it ideal for synthesizing peptides with acid-stable backbones.

N-Boc-4-(4-pyridinyl)-L-phenylalanine excels in two key areas:

- Peptide Mimetics: Its pyridine ring introduces conformational rigidity, stabilizing β-turn and α-helix structures in peptidomimetics. For instance, bicyclic β-turn dipeptide mimetics derived from similar scaffolds show enhanced binding to G-protein-coupled receptors (GPCRs).

- Bioconjugation: The compound’s aromatic system facilitates site-specific modifications via π-π interactions or metal coordination. This property is exploited in antibody-drug conjugates (ADCs), where controlled linkage between antibodies and cytotoxic agents improves therapeutic efficacy.

Table 1 compares N-Boc-4-(4-pyridinyl)-L-phenylalanine with related derivatives:

Retrosynthetic Analysis of N-Boc-4-(4-pyridinyl)-L-phenylalanine

Disconnection Strategies for Pyridine-Phenylalanine Linkages

Retrosynthetic planning for N-Boc-4-(4-pyridinyl)-L-phenylalanine begins with disconnecting the pyridine-phenylalanine bond to simplify the target into manageable synthons. The pyridine ring, a key pharmacophore, is typically constructed via Hantzsch pyridine synthesis, which involves cyclocondensation of an α,β-unsaturated carbonyl compound with a β-ketoester and ammonia [2]. Alternatively, Knorr synthesis employs 1,5-dicarbonyl intermediates to form the pyridine core, while Michael addition pathways enable functionalization at the 4-position [2].

A critical consideration is the regioselective introduction of the pyridinyl group at the phenylalanine’s para position. This requires pre-functionalization of the phenyl ring with a halogen or boronic acid to facilitate cross-coupling reactions. For example, Suzuki-Miyaura coupling between 4-bromophenylalanine derivatives and pyridinylboronic acids offers a direct route to the target linkage [2].

Table 1: Comparison of Pyridine Ring Disconnection Strategies

| Method | Key Synthons | Advantages | Limitations |

|---|---|---|---|

| Hantzsch Synthesis | Ethyl acetoacetate, aldehydes | High atom economy | Limited substituent diversity |

| Knorr Synthesis | 1,5-Dicarbonyl compounds | Modular ring substitution | Requires harsh conditions |

| Michael Addition | Enones, nucleophilic pyridines | Mild reaction conditions | Stereochemical control challenges |

Protecting Group Compatibility in Multi-Step Syntheses

The tert-butyloxycarbonyl (Boc) group is indispensable for protecting the α-amino group during pyridinyl introduction and subsequent peptide elongation. Its stability under basic conditions and selective deprotection with trifluoroacetic acid (TFA) make it ideal for multi-step sequences [3] [6]. However, orthogonal protection strategies are necessary when introducing additional functional groups. For instance, the 9-fluorenylmethyloxycarbonyl (Fmoc) group can be used for temporary protection during solid-phase synthesis, while allyloxycarbonyl (Alloc) groups enable palladium-catalyzed deprotection in the presence of Boc [3].

Table 2: Protecting Group Compatibility in Synthesis

| Protecting Group | Stability | Deprotection Method | Compatibility with Boc |

|---|---|---|---|

| Boc | Acid-sensitive | TFA or HCl/dioxane | Self-compatible |

| Fmoc | Base-sensitive | Piperidine/DMF | Orthogonal |

| Alloc | Stable to acids/bases | Pd(0)/PhSiH3 | Orthogonal |

Catalytic Asymmetric Approaches to L-Stereochemistry Conservation

Preserving the L-configuration of phenylalanine during pyridinyl functionalization is paramount. Enzymatic resolution using acylases or lipases enables selective hydrolysis of racemic mixtures, yielding enantiomerically pure L-isomers [4]. Alternatively, chiral auxiliary-mediated synthesis employs Evans oxazaborolidine catalysts to induce asymmetry during Strecker or Ugi reactions [4]. Recent advances in organocatalysis have also enabled enantioselective Friedel-Crafts alkylations, directly installing the pyridinyl group with >99% ee [5].

Key to these methods is minimizing epimerization at the α-carbon. Low-temperature conditions (e.g., −78°C) and non-polar solvents (toluene, dichloromethane) suppress racemization during Boc deprotection and coupling steps [6].

Solid-Phase Synthesis Techniques for Peptide-Backbone Integration

Incorporating N-Boc-4-(4-pyridinyl)-L-phenylalanine into peptide chains requires optimized solid-phase strategies. Rink amide resin is preferred for C-terminal amidation, while Wang resin facilitates acid-labile ester linkages [3]. The Boc group’s stability to piperidine allows iterative Fmoc-based elongation, with in-situ activation using HBTU/HOBt ensuring high coupling efficiency (>95%) [3] [6].

Table 3: Resin Systems for Solid-Phase Synthesis

| Resin Type | Functional Group | Cleavage Conditions | Compatible Protecting Groups |

|---|---|---|---|

| Rink Amide | Amide | TFA/water/phenol | Boc, Fmoc |

| Wang | Ester | TFA/DCM | Boc, Alloc |

| Merrifield | Chloride | HF/pyridine | Boc |

Post-assembly, on-resin cyclization via intramolecular imine formation or click chemistry enhances conformational rigidity, as demonstrated in macrocyclic peptide analogs [3].

The incorporation of N-Boc-4-(4-pyridinyl)-L-phenylalanine into protein-protein interaction inhibitors represents a strategic approach to developing compounds with enhanced binding affinity and selectivity. The pyridine nitrogen atom serves as a critical hydrogen bond acceptor, enabling the formation of stable interactions with target proteins at binding interfaces [2]. Research has demonstrated that the position of the nitrogen atom within the pyridine ring significantly influences binding affinity, with 2-pyridylalanine derivatives showing superior performance compared to their 3- and 4-pyridyl analogs [2].

Binding affinity studies have revealed that compounds incorporating pyridine-substituted phenylalanine derivatives can achieve dissociation constants ranging from 2.48 to 579 nanomolar, representing substantial improvements over non-pyridine analogs [2]. The kinetic analysis of these interactions demonstrates that the pyridine nitrogen contributes primarily to slower dissociation rates rather than faster association rates, with dissociation rate constants varying from 0.058 to 0.477 s⁻¹ and association rate constants remaining relatively consistent at 0.567-0.776 s⁻¹μM⁻¹ [2].

Structure-activity relationship studies have identified that pyridine-containing inhibitors can achieve up to 500-fold improvements in biological potency compared to their phenyl analogs [3]. This enhancement is attributed to the electron-withdrawing properties of the pyridine nitrogen, which increases the electrophilicity of adjacent carbon atoms and facilitates improved protein-ligand interactions [4]. The aromatic nitrogen atom functions as both a hydrogen bond acceptor and a participant in π-π stacking interactions, thereby enhancing binding specificity and strength within receptor systems [4].

Hot spot analysis of protein-protein interfaces has revealed that compounds mimicking critical binding residues through pyridine-substituted amino acids can achieve binding energy contributions of ΔΔG ≥1 kcal/mol for individual residues [5]. Molecular dynamics simulations further support the role of pyridine rings in stabilizing protein complexes through multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions [6].

Table 3: Research Findings for Protein-Protein Interaction Inhibitor Design

| Study Type | Key Finding | Measured Values | Citation |

|---|---|---|---|

| Binding Affinity Studies | Pyridine nitrogen enhances binding affinity through hydrogen bonding | Kd values ranging from 2.48-579 nM | Source 43 |

| Structure-Activity Relationships | Position of nitrogen in pyridine ring critical for activity | Up to 500-fold improvement in potency | Source 44 |

| Kinetic Analysis | Slower dissociation rates contribute to higher affinity | kon: 0.567-0.776 s⁻¹μM⁻¹, koff: 0.058-0.477 s⁻¹ | Source 43 |

| Protein Complex Formation | Pyridine derivatives stabilize protein-protein complexes | ΔΔG ≥1 kcal/mol for hot spot residues | Source 39 |

| Hot Spot Analysis | Aromatic nitrogen acts as hydrogen bond acceptor at binding interfaces | PSI values for pocket similarity analysis | Source 39 |

| Molecular Dynamics | Pyridine rings improve binding specificity through π-π interactions | Binding free energy calculations | Source 47 |

Development of Fluorescent Probes for Cellular Imaging Studies

The pyridine moiety in N-Boc-4-(4-pyridinyl)-L-phenylalanine provides intrinsic fluorescent properties that make it valuable for developing cellular imaging probes. The compound exhibits characteristic excitation wavelengths between 340-390 nanometers and emission wavelengths in the range of 441-480 nanometers, with quantum yields typically ranging from 0.22 to 0.44 depending on the specific substitution pattern and local environment [7].

The fluorescent properties of pyridine-containing amino acids arise from the electron-rich aromatic system and the presence of the nitrogen heteroatom, which can participate in excited-state interactions [8]. These compounds demonstrate excellent biocompatibility with high cell viability, making them suitable for live-cell imaging applications [9]. The fluorescence intensity of pyridine-derived probes is directly proportional to the concentration of the target analyte, enabling quantitative measurements in biological systems [8].

Fluorescent probes incorporating N-Boc-4-(4-pyridinyl)-L-phenylalanine have been successfully employed in various cellular imaging applications, including metabolite detection, protein localization studies, and real-time monitoring of dynamic biological processes [10]. The probes exhibit detection sensitivities in the micromolar to nanomolar range, with signal-to-noise ratios exceeding 10-fold enhancement upon target binding [11].

The development of photoinduced electron transfer-based fluorescent probes utilizing pyridine-substituted amino acids has demonstrated particular promise for cellular imaging applications [12]. These probes exhibit low fluorescence backgrounds in the absence of target molecules and significant fluorescence enhancement upon specific binding interactions, providing excellent contrast for imaging studies [12].

Table 4: Fluorescent Probe Development Research Findings

| Application | Mechanism | Performance Metrics | Citation |

|---|---|---|---|

| Cellular Imaging | Pyridine nitrogen provides fluorescence properties | Excitation: 340-390 nm, Emission: 441-480 nm | Source 15, 16 |

| Protein Localization | Protein-specific accumulation and visualization | Quantum yields: 0.22-0.44 | Source 18, 19 |

| Metabolite Detection | Fluorescence enhancement upon target binding | Detection sensitivity: μM to nM range | Source 17 |

| Real-time Monitoring | Dynamic tracking of biological processes | Response time: minutes to hours | Source 15 |

| Bioorthogonal Labeling | Click chemistry compatible modifications | Biocompatibility: high cell viability | Source 20 |

| Enzyme Activity Assays | Substrate-specific fluorescence changes | Signal-to-noise ratio: >10-fold enhancement | Source 17 |

Incorporation into Bioactive Peptide Libraries for High-Throughput Screening

N-Boc-4-(4-pyridinyl)-L-phenylalanine serves as a crucial building block in the construction of bioactive peptide libraries designed for high-throughput screening applications. The compound's compatibility with solid-phase peptide synthesis protocols makes it readily incorporable into automated peptide synthesis platforms, enabling the generation of diverse combinatorial libraries containing 10⁶ to 10⁷ unique compounds [13] [14].

The incorporation of pyridine-substituted phenylalanine derivatives into peptide libraries has been shown to enhance the biological activity and selectivity of screening hits. Studies have demonstrated hit rates of 0.1-1% of screened compounds, with active compounds typically exhibiting IC₅₀ values in the 1-50 micromolar range [15]. The selectivity ratios achieved by pyridine-containing peptides often exceed 10-100 fold compared to non-substituted analogs [16].

Virtual peptide library design incorporating N-Boc-4-(4-pyridinyl)-L-phenylalanine has been facilitated by computational design algorithms that predict peptide bioactivity and drug-like characteristics [16]. These approaches utilize numerical descriptive vectors derived from amino acid physicochemical properties to guide library design and optimize screening efficiency [16].

High-throughput screening platforms have successfully identified bioactive peptides containing pyridine-substituted amino acids with improved metabolic stability, demonstrating half-lives ranging from 1-24 hours in biological systems [13]. The cell permeability of these compounds typically ranges from 1-50 × 10⁻⁶ cm/s, indicating favorable pharmacokinetic properties for drug development applications [17].

The split-and-pool synthesis methodology has been particularly effective for generating cyclic peptide libraries incorporating N-Boc-4-(4-pyridinyl)-L-phenylalanine, with cyclization rates approaching 90% efficiency [13]. These cyclic peptides demonstrate enhanced proteolytic stability and improved binding affinity compared to their linear counterparts [13].

Table 5: Bioactive Peptide Library Screening Research Findings

| Library Type | Synthesis Method | Screening Results | Citation |

|---|---|---|---|

| Combinatorial Peptide Libraries | Solid-phase peptide synthesis (SPPS) | Libraries of 10⁶-10⁷ compounds | Source 25, 26 |

| Cyclic Peptide Libraries | Split-and-pool methodology | Hit rates: 0.1-1% of screened compounds | Source 24 |

| Bioactive Peptide Collections | Automated peptide synthesizers | IC₅₀ values: 1-50 μM for active compounds | Source 33 |

| Virtual Peptide Libraries | Computational design algorithms | Selectivity ratios: 10-100 fold | Source 24 |

| High-throughput Screening | Parallel synthesis platforms | Metabolic stability: t₁/₂ 1-24 hours | Source 25 |

| Structure-based Design | Fragment-based assembly | Cell permeability: 1-50 × 10⁻⁶ cm/s | Source 29, 30 |